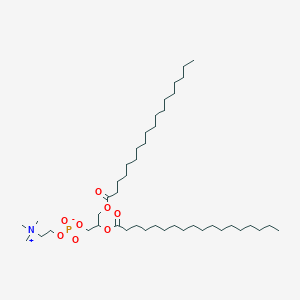
2-Chloro-6-methoxypyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methoxypyridine-3-carbonitrile is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 . It is a solid substance with a melting point of 105-107°C . The compound is used as a pharmaceutical raw material .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-methoxypyridine-3-carbonitrile is 1S/C7H5ClN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,1H3 . This indicates that the molecule consists of a pyridine ring with chlorine, methoxy, and nitrile substituents.Physical And Chemical Properties Analysis
2-Chloro-6-methoxypyridine-3-carbonitrile is a solid with a melting point of 105-107°C . It has a molecular weight of 168.58 and a density of 1.207 g/mL at 25°C . The compound’s refractive index is 1.528 .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Analysis
2-Chloro-6-methoxypyridine-3-carbonitrile serves as a precursor in the synthesis of various pyridine derivatives, exhibiting notable optical properties. Research has detailed the synthesis, structural analysis, and optical characterization, including UV–vis absorption and fluorescence spectroscopy, of related compounds. These studies provide insights into the compound's utility in developing materials with desirable optical features, such as specific absorption and emission wavelengths, influenced by solvents (Jukić et al., 2010).
Antiproliferative and Cytotoxic Activities
Derivatives of 2-Chloro-6-methoxypyridine-3-carbonitrile have been synthesized and tested for their cytotoxic activities against various cancer cell lines. A series of these derivatives displayed promising antiproliferative effects, suggesting potential applications in cancer research and therapy. This research underscores the chemical's relevance in developing new anticancer agents (Al‐Refai et al., 2019).
Microbiological Activity
Studies on the microbiological activity of 2-Chloro-6-methoxypyridine-3-carbonitrile derivatives have shown bacteriostatic and tuberculostatic properties. Such findings indicate the potential of these compounds in the development of new antibacterial and antitubercular agents, contributing to the fight against infectious diseases (Miszke et al., 2008).
Corrosion Inhibition
Derivatives synthesized from 2-Chloro-6-methoxypyridine-3-carbonitrile have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies reveal that certain pyrazolopyridine derivatives can effectively protect mild steel against corrosion, suggesting applications in materials science and engineering to enhance the durability and lifespan of metal structures (Dandia et al., 2013).
Vibrational and Electronic Spectra Studies
Density functional theory (DFT) studies on 2-Chloro-6-methoxypyridine-3-carbonitrile have provided detailed insights into its vibrational and electronic spectra. These studies are crucial for understanding the compound's structural and electronic properties, with implications for its use in various scientific and industrial applications (Arjunan et al., 2011).
Wirkmechanismus
Safety and Hazards
2-Chloro-6-methoxypyridine-3-carbonitrile is classified as an irritant, with hazard statements indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers The search results did not provide specific peer-reviewed papers related to 2-Chloro-6-methoxypyridine-3-carbonitrile . For more detailed information, a more targeted literature search may be necessary.
Eigenschaften
IUPAC Name |
2-chloro-6-methoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBVKUXNDZFPJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559592 |
Source


|
| Record name | 2-Chloro-6-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxypyridine-3-carbonitrile | |
CAS RN |
121643-47-8 |
Source


|
| Record name | 2-Chloro-6-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)



![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)

![4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B179321.png)

![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)




